1-(3-Azetidinyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom . They are important synthetic targets due to their presence in a variety of biologically active compounds .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the electrochemical coupling of alkenes and amines, via a dicationic intermediate . Another method involves the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of azetidines consists of a four-membered ring with three carbon atoms and one nitrogen atom . The exact structure of “1-(3-Azetidinyl)-3-pyrrolidinol” would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis
Azetidines are known for their reactivity due to the strain of the three-membered ring. They are often used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, azetidine itself has a molecular weight of 57.09 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of "1-(3-Azetidinyl)-3-pyrrolidinol" and related structures in scientific research is in the synthesis of heterocyclic compounds, which are crucial in the medicinal and pharmaceutical industries. The pyranopyrimidine core, related to the pyrrolidine structure, serves as a key precursor due to its broader synthetic applications and bioavailability. Recent studies have focused on developing synthetic pathways for derivatives of pyrano[2,3-d]pyrimidine, employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the synthesis of structurally complex molecules with potential as lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).
Development of Biologically Active Compounds
The five-membered pyrrolidine ring, akin to structures found in "this compound", is extensively utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. This versatility is evidenced by the development of pyrrolidine-based bioactive molecules with target selectivity, showcasing the impact of this structure in drug discovery processes. The study of pyrrolidine and its derivatives, including synthetic strategies and structure-activity relationships, provides valuable insights into designing new compounds with varied biological profiles (Li Petri et al., 2021).
Chemical Properties and Applications
Further research into the chemical properties of pyrrolidine derivatives and related structures, including "this compound", has led to their application in various fields beyond medicinal chemistry. Studies on the synthesis and transformations of functionalized β-amino acid derivatives using metathesis reactions demonstrate the utility of these structures in creating densely functionalized derivatives, important in natural product synthesis and therapeutic compound development. This methodology offers access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, highlighting the structural motif's significance in natural products and therapeutics (Philip et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKSKAWLZGADW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304246 |
Source
|
Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
178311-54-1 |
Source
|
Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.